molecular formula C22H22N2O3S2 B2453898 N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide CAS No. 1116082-70-2

N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide

Cat. No.: B2453898
CAS No.: 1116082-70-2
M. Wt: 426.55
InChI Key: YYHJVPVKJJGHSS-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-15-6-10-19(11-7-15)29(26,27)24(2)20-12-13-28-21(20)22(25)23-18-9-8-16-4-3-5-17(16)14-18/h6-14H,3-5H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHJVPVKJJGHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C16H16BrN3S\text{C}_{16}\text{H}_{16}\text{BrN}_3\text{S}

This compound features a bromobenzyl group and a pyrimido-indole moiety, which are crucial for its biological interactions.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antiviral Activity : Certain derivatives have shown effectiveness against respiratory syncytial virus (RSV) and influenza A virus (IAV), suggesting potential antiviral properties for this compound as well .
  • Anticancer Properties : Compounds containing indole and pyrimidine structures are often investigated for anticancer effects. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Compound Activity IC50/EC50 Reference
2-((1H-indol-3-yl)thio)-N-phenyl-acetamideAntiviral (RSV, IAV)Low micromolar
N-(2-bromobenzyl)-2-thioacetamideAnticancerSub-micromolar
8-Methyl-pyrimido[5,4-b]indole derivativesCytotoxicity in cancer cellsVaries

Case Studies

  • Antiviral Efficacy : A study evaluated a series of thioacetamides against RSV and IAV. The results indicated that certain derivatives exhibited promising antiviral activity with low micromolar EC50 values. The structural similarity to this compound suggests that it may possess similar antiviral properties .
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of pyrimidine-indole hybrids on various cancer cell lines. The findings demonstrated significant growth inhibition at sub-micromolar concentrations, highlighting the potential of compounds like this compound in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide. These compounds have shown promising results against a range of pathogens:

  • Bacterial Activity : The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 256 µg/mL against common strains like Escherichia coli and Staphylococcus aureus .
  • Fungal Activity : In addition to bacterial resistance, some derivatives exhibit antifungal properties, expanding their application in treating infections caused by fungi .

Anticancer Properties

The compound's structural features suggest potential anticancer applications, which have been explored in several studies:

  • Cell Line Studies : In vitro evaluations have indicated that compounds with similar structures can selectively induce cytotoxicity in cancer cell lines such as MCF7 (human breast adenocarcinoma) while sparing normal cells. Compounds derived from this class showed significant activity against various cancer types, including colon and cervical cancers .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of cancer cell proliferation. Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor:

  • Targeted Enzymes : Research indicates that similar compounds may inhibit key enzymes such as acetylcholinesterase and others involved in metabolic pathways relevant to diseases like neurodegeneration and cancer .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated MICs of 256 µg/mL against E. coli and S. aureus .
Study 2Anticancer EvaluationShowed selective cytotoxicity towards MCF7 cells; induced apoptosis .
Study 3Enzyme InhibitionIdentified potential inhibition of acetylcholinesterase by related compounds .

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